17(R)-Hete

描述

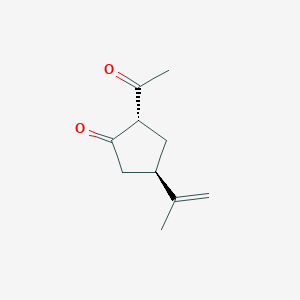

Synthesis Analysis

The synthesis of related compounds involves the hydrolytic kinetic resolution of racemic compounds, as demonstrated in the total synthesis of 12(R)-HETE, 12(S)-HETE, and related compounds from racemic glycidol. This process utilizes a salen-Co catalyst and selective oxidation under Swern conditions, providing a method that could potentially be adapted for the synthesis of 17(R)-HETE (Rodriguez et al., 2001).

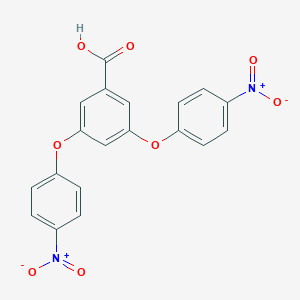

Molecular Structure Analysis

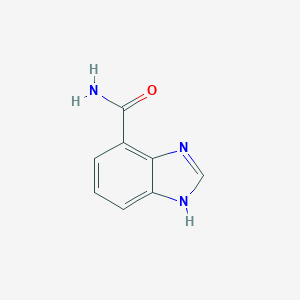

Although specific details on the molecular structure of 17(R)-HETE were not provided, the general structural analysis of hydroxyeicosatetraenoic acids and related compounds involves understanding their stereochemistry and functional groups. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed for structural characterization of similar compounds (Femoni et al., 2009).

Chemical Reactions and Properties

HETEs, including potentially 17(R)-HETE, are involved in various chemical reactions, particularly those influencing biological pathways like inflammation and blood pressure regulation. Their reactivity is influenced by the hydroxyl group position, affecting their role in cell signaling pathways (Lewis et al., 2008).

Physical Properties Analysis

The physical properties of compounds like 17(R)-HETE can be studied through their solubility, melting points, and stability under various conditions. These properties are crucial for their biological functions and storage conditions (Jiang et al., 2017).

Chemical Properties Analysis

The chemical properties of 17(R)-HETE, similar to other eicosanoids, include its roles as a signaling molecule within the body. Its activity is determined by its interactions with enzymes and receptors, affecting processes such as inflammation, pain perception, and vascular function (Rodriguez et al., 2001).

科学研究应用

Vasoactive Properties and Renal Function

17(R)-HETE是由细胞色素P450系统产生的花生四烯酸代谢物。已确定其作为一种影响肾功能的血管活性物质,特别是在肝硬化患者中。20-HETE的增加排泄与肝硬化患者肾脏血浆流量减少相关,表明这些代谢物在肾功能紊乱中的重要性(Sacerdoti et al., 1997)。

Synthesis and Structural Analysis

对HETE化合物(包括17(R)-HETE)合成的研究为了解它们的化学结构和性质提供了见解。这种知识对于理解它们的生物学作用和潜在的治疗应用至关重要(Just, Luthe, & Viet, 1983)。

Nuclear Magnetic Resonance (NMR) Spectroscopy

使用(17)O固态核磁共振(NMR)光谱已被证明对研究固体中的(17)O核素是有效的,包括在理解17(R)-HETE和相关化合物中的应用。这种技术增强了灵敏度,并允许对这些化合物进行自然丰度的详细研究(Perras, Kobayashi, & Pruski, 2015)。

Inhibition of Apoptotic Responses

20-HETE,与17(R)-HETE密切相关的代谢物,已被证明能够抑制肺动脉平滑肌细胞的凋亡反应,突显了其在血管平滑肌重塑中的潜在作用(Wang et al., 2008)。

Role in Hypertension

研究表明,在肾脏外髓质中抑制20-HETE的产生可以诱导高血压,表明HETE代谢物(包括17(R)-HETE)在调节血压和肾功能中的重要性(Stec, Mattson, & Roman, 1997)。

Therapeutic Applications in Cancer

ROR(GMMA)T调节活性涉及可能与17(R)-HETE途径相互作用的化合物,已被探索用于癌症治疗,展示了在治疗策略中瞄准这些代谢途径的潜力(Kargbo, 2018)。

安全和危害

This involves looking at the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it.

未来方向

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects.

属性

IUPAC Name |

(5Z,8Z,11Z,14Z,17R)-17-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-16-19(21)17-14-12-10-8-6-4-3-5-7-9-11-13-15-18-20(22)23/h3,5-6,8-9,11-12,14,19,21H,2,4,7,10,13,15-18H2,1H3,(H,22,23)/b5-3-,8-6-,11-9-,14-12-/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPPIPPRXLIDJKN-DWUYYRGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17(R)-Hete | |

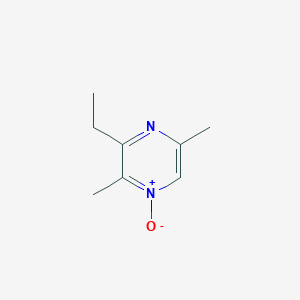

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)